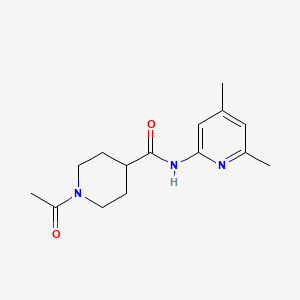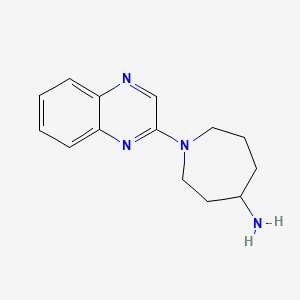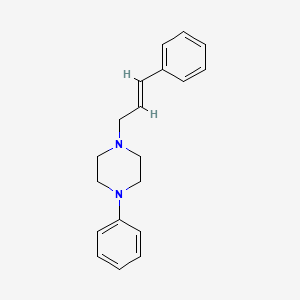![molecular formula C16H17N3O3S2 B5351904 S-(2-anilino-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate CAS No. 5849-66-1](/img/structure/B5351904.png)
S-(2-anilino-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate
説明
S-(2-anilino-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It is a potential anticancer agent that has been extensively studied for its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
作用機序
S-(2-anilino-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to a more condensed chromatin structure and decreased gene transcription. By inhibiting HDACs, this compound promotes a more open chromatin structure and increased gene transcription, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy by increasing DNA damage and decreasing DNA repair.
実験室実験の利点と制限
S-(2-anilino-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate has several advantages as a research tool, including its ability to induce cell cycle arrest and apoptosis in cancer cells, its potential as a sensitizer for radiation therapy and chemotherapy, and its potential as a treatment for neurodegenerative diseases. However, there are also limitations to its use, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on S-(2-anilino-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate, including:
1. Further studies on its mechanism of action and its effects on gene expression in cancer cells.
2. Studies on its potential as a treatment for neurodegenerative diseases.
3. Development of more potent and selective HDAC inhibitors based on the structure of this compound.
4. Studies on its potential as a sensitizer for immunotherapy in cancer treatment.
5. Studies on its potential as a treatment for viral infections, such as HIV and hepatitis B and C.
合成法
S-(2-anilino-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate can be synthesized through a multistep process involving the reaction of 4-methylbenzenesulfonyl chloride with aniline to form N-(4-methylphenylsulfonyl)aniline. This intermediate is then reacted with ethyl chloroformate to form N-(2-chloroethyl)-N-(4-methylphenylsulfonyl)aniline. The final step involves the reaction of N-(2-chloroethyl)-N-(4-methylphenylsulfonyl)aniline with potassium thiocyanate to form this compound.
科学的研究の応用
S-(2-anilino-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate has been extensively studied for its potential as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, breast cancer, and lung cancer. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
S-[(2Z)-2-anilino-2-(4-methylphenyl)sulfonyliminoethyl] carbamothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-12-7-9-14(10-8-12)24(21,22)19-15(11-23-16(17)20)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFIFTQBMBQXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CSC(=O)N)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/CSC(=O)N)\NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90421346 | |
| Record name | F1644-0025 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90421346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5849-66-1 | |
| Record name | F1644-0025 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90421346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]-1-(1-naphthylmethyl)pyrrolidin-2-one](/img/structure/B5351827.png)
![3-(allylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351841.png)

![1-(4-chlorobenzyl)-N-{[4-(dimethylamino)-1-methyl-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5351862.png)
![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5351863.png)
![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5351865.png)

![N-methyl-1-propyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5351869.png)

![4-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-methyl-4-oxobutanamide](/img/structure/B5351879.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzamide](/img/structure/B5351885.png)

![1'-[2-(ethylamino)-2-oxoethyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351912.png)
